molecular formula C15H10ClFN4O2S B2563329 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 896324-86-0

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide

Cat. No. B2563329
CAS RN: 896324-86-0
M. Wt: 364.78
InChI Key: UOZPMHIGIUCAPM-UHFFFAOYSA-N
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Description

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H10ClFN4O2S and its molecular weight is 364.78. The purity is usually 95%.
BenchChem offers high-quality 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Structure Analysis

A crystallographic study investigated the structure of a related compound, 2,7-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidine. The crystal dimensions were 0.3 × 0.2 × 0.2 mm, and data collection occurred using a Bruker CCD area-detector diffractometer with MoKα radiation. Such studies contribute to understanding the compound’s solid-state properties .

Catalytic Photoredox C-H Arylation

The compound’s derivatives, including 4-oxo-4H-quinolizine and 4-oxo-4H-pyrido[1,2-a]pyrimidine, can be synthesized via cyclative condensation. This process involves 2-enamino- or 2-formamidino-substituted pyridine derivatives. The catalytic photoredox C-H arylation provides a versatile synthetic route for these compounds .

Metal-Free C-3 Chalcogenation

An efficient metal-free C-3 chalcogenation method was developed for 4H-pyrido[1,2-a]pyrimidin-4-one. This reaction yields diverse 3-ArS/ArSe derivatives in high yields (up to 95%). The operationally simple process can be scaled up and demonstrates broad substrate scope .

Other Potential Applications

While specific research on this compound may be limited, its structural features suggest potential applications in medicinal chemistry, materials science, and catalysis. Further investigations could explore its biological activity, ligand properties, and reactivity.

properties

IUPAC Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O2S/c16-9-5-6-12-19-14(20-15(23)21(12)7-9)24-8-13(22)18-11-4-2-1-3-10(11)17/h1-7H,8H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZPMHIGIUCAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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